N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound It is characterized by the presence of an oxalamide group, which is a functional group containing two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide linkage.
Introduction of the pyrrolidinone moiety: The pyrrolidinone group can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the oxalamide intermediate.
Attachment of the methylbenzyl group: This step involves the alkylation of the oxalamide intermediate with a methylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methylphenyl)-N2-(4-methylbenzyl)oxalamide: Lacks the pyrrolidinone moiety.
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of both the pyrrolidinone and methylbenzyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-8-16(9-6-14)13-22-20(26)21(27)23-17-10-7-15(2)18(12-17)24-11-3-4-19(24)25/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVOSHMHDYVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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